Methyl 6-phenyl-2-[({2-[4-(propan-2-yl)phenyl]quinolin-4-yl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and benzothiophene rings, followed by their coupling. Typical reaction conditions involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process .
Chemical Reactions Analysis
Types of Reactions
METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce halogen atoms or other functional groups onto the aromatic rings .
Scientific Research Applications
METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,2-BIS (4-HYDROXY-3,5-DIMETHYLPHENYL)PROPANE
- 4,4’-ISOPROPYLIDENEBIS (2,6-DIMETHYLPHENOL)
- 4-Hydroxy-6-methylquinolin-2(1H)-one
Uniqueness
METHYL 6-PHENYL-2-{2-[4-(PROPAN-2-YL)PHENYL]QUINOLINE-4-AMIDO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE stands out due to its combination of a quinoline and benzothiophene core, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C35H32N2O3S |
---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
methyl 6-phenyl-2-[[2-(4-propan-2-ylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C35H32N2O3S/c1-21(2)22-13-15-24(16-14-22)30-20-28(26-11-7-8-12-29(26)36-30)33(38)37-34-32(35(39)40-3)27-18-17-25(19-31(27)41-34)23-9-5-4-6-10-23/h4-16,20-21,25H,17-19H2,1-3H3,(H,37,38) |
InChI Key |
MILBPNHNDDDSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C5=C(S4)CC(CC5)C6=CC=CC=C6)C(=O)OC |
Origin of Product |
United States |
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